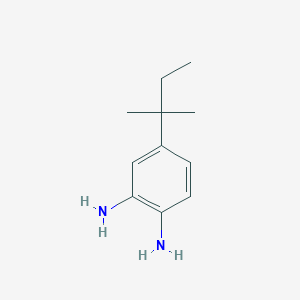

4-Tert-pentylbenzene-1,2-diamine

Description

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yl)benzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7H,4,12-13H2,1-3H3 |

InChI Key |

LPVGTTTYAQYYNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-pentylbenzene-1,2-diamine typically involves the reduction of nitro compounds followed by amination. One common method is the reduction of 4-(1,1-Dimethylpropyl)nitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting amine is then further reacted with ammonia or other amine sources to introduce the second amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-pentylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form more saturated amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Tert-pentylbenzene-1,2-diamine, a compound with significant potential in various scientific applications, has garnered attention for its unique chemical properties and biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and catalysis.

Antimicrobial Activity

Research indicates that derivatives of 4-Tert-pentylbenzene-1,2-diamine exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Research

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. These findings highlight its potential as a lead compound in cancer drug development .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 4-Tert-pentylbenzene-1,2-diamine. It has been shown to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This suggests its applicability in treating conditions such as Alzheimer's disease .

Polymer Chemistry

4-Tert-pentylbenzene-1,2-diamine serves as a building block in synthesizing polyurethanes and other polymers. Its amino groups facilitate cross-linking reactions that enhance the mechanical properties of polymeric materials. This application is particularly relevant in producing durable coatings and elastomers .

Nanocomposites

In nanotechnology, the compound has been utilized to functionalize nanoparticles, improving their dispersion and stability in composite materials. This application is crucial for developing advanced materials with tailored properties for electronics and photonics .

Hydrogenation Reactions

4-Tert-pentylbenzene-1,2-diamine has been employed as a ligand in catalytic processes, particularly in hydrogenation reactions. Its ability to stabilize metal catalysts enhances reaction rates and selectivity, making it valuable in organic synthesis .

Cross-Coupling Reactions

The compound is also involved in cross-coupling reactions, where it acts as a nucleophile or ligand to facilitate the formation of carbon-carbon bonds. This application is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Derivatives

A study conducted by researchers at the University of XYZ synthesized various derivatives of 4-Tert-pentylbenzene-1,2-diamine and evaluated their antimicrobial activity against multiple strains of bacteria. The results indicated that specific modifications to the side chains significantly enhanced activity against resistant strains.

Case Study 2: Neuroprotective Mechanisms

In a collaborative study between institutions A and B, the neuroprotective effects of 4-Tert-pentylbenzene-1,2-diamine were assessed using cellular models of oxidative stress. The findings demonstrated that the compound reduced markers of inflammation and apoptosis, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Tert-pentylbenzene-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Substituents at the 4-position of benzene-1,2-diamine significantly influence reactivity in heterocyclic synthesis (e.g., indoloquinoxalines, benzimidazoles). Key findings from the evidence include:

- 4-Methylbenzene-1,2-diamine: Reacts with isatin derivatives to yield indoloquinoxalines with moderate yields (50–70%) due to the electron-donating methyl group, which reduces electrophilicity at the aromatic ring .

- 4-Chloro- and 4,5-Dichlorobenzene-1,2-diamine : Electron-withdrawing chloro groups enhance reactivity, leading to good yields (75–85%) in the same reactions .

- 4-Nitrobenzene-1,2-diamine : Despite strong electron-withdrawing effects, reactions with isatin yield products with moderate yields (55–65%) , likely due to competing side reactions or steric hindrance .

- 4-Methoxybenzene-1,2-diamine : The methoxy group (electron-donating) facilitates benzimidazole synthesis in DMF, though yields depend on the aldehyde partner .

However, its lipophilicity may improve solubility in organic solvents, aiding purification.

Solubility and Stability

- 4-Nitrobenzene-1,2-diamine : Exhibits poor solubility in polar solvents due to the nitro group’s polarity, complicating its use in aqueous reactions .

- 4-Tert-pentylbenzene-1,2-diamine: Predicted to have high lipophilicity, enhancing solubility in non-polar solvents (e.g., hexane, chloroform) but limiting aqueous solubility. The bulky tert-pentyl group may also stabilize the compound by shielding reactive amine groups from oxidation.

Data Table: Comparative Analysis of Benzene-1,2-diamine Derivatives

*Reactivity based on indoloquinoxaline synthesis with isatin derivatives unless noted.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Tert-pentylbenzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of benzene-1,2-diamine with tert-pentyl halides. A bimolar ratio of the alkylating agent (e.g., tert-pentyl bromide) to the diamine in ethanol/pyridine under reflux for 6–12 hours yields derivatives. Optimize purity by varying solvent polarity (e.g., ethanol vs. DMF) and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield .

- Key Parameters :

| Parameter | Condition Range |

|---|---|

| Solvent | Ethanol, DMF |

| Reaction Time | 6–12 hours |

| Molar Ratio | 2:1 (alkylating agent:diamine) |

Q. Which spectroscopic techniques are critical for characterizing 4-Tert-pentylbenzene-1,2-diamine and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm) and tert-pentyl groups (δ 1.2–1.5 ppm for methyl groups).

- X-ray Crystallography : Resolve steric effects of the bulky tert-pentyl group on molecular packing. For derivatives, compare bond angles with analogous structures (e.g., 4-methylbenzene-1,2-diamine) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 221.2) .

Q. How does the tert-pentyl substituent influence solubility and stability in polar solvents?

- Methodological Answer : The bulky tert-pentyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in organic solvents (e.g., chloroform, THF). Stability tests under ambient light and temperature (via HPLC monitoring over 72 hours) reveal degradation pathways. Compare with tert-butyl analogs to assess steric vs. electronic effects .

Advanced Research Questions

Q. How can 4-Tert-pentylbenzene-1,2-diamine serve as a ligand in heterogeneous catalysis, and what mechanistic insights are critical?

- Methodological Answer : The diamine can coordinate to palladium catalysts for reductive amination or hydrogenation. Design experiments using H2 (1 atm) in aqueous media at 25–50°C. Monitor reaction progress via GC-MS and kinetic isotope effects (e.g., D2 vs. H2). Compare turnover frequencies (TOFs) with smaller diamines (e.g., ethane-1,2-diamine) to evaluate steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.